molecular formula C16H13BrClN5O B2445693 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide CAS No. 2034633-24-2

5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

Cat. No. B2445693
CAS RN: 2034633-24-2
M. Wt: 406.67
InChI Key: VEDCJDFEUOBCCK-UHFFFAOYSA-N
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Description

The molecule 5-bromo-2-chloro-N-[2-(pyrazin-2-ylamino)ethyl]benzamide contains a total of 33 bonds. There are 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine (aromatic) . It contains a total of 32 atoms; 12 Hydrogen atoms, 13 Carbon atoms, 4 Nitrogen atoms, 1 Oxygen atom, 1 Chlorine atom, and 1 Bromine atom .


Synthesis Analysis

R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized, and the stereostructures have been researched. Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR), and quantum chemical calculations .


Molecular Structure Analysis

The crystal structures and calculated geometries of the synthesized compounds were extremely similar, which permitted a comparison of the relative reliabilities of ACs obtained by ECD analyses and theoretical simulation .


Chemical Reactions Analysis

The effect of stereochemistry on the PI3Kα kinase and anticancer activity were investigated. Compounds 10a and 10b inhibit the activity of PI3Kα kinase with IC 50 values of 1.08 and 2.69 μM, respectively .


Physical And Chemical Properties Analysis

The molecule has a total of 33 bonds, including 21 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), and 1 secondary amine (aromatic) .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Synthesis of Pyrazoline and Pyrazole Derivatives: A study detailed the synthesis of 2-pyrazolines and new 2-pyrazoline derivatives bearing benzenesulfonamide moieties, showcasing the chemical versatility and reactivity of related pyrazine and pyrazole compounds. These derivatives exhibited antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, highlighting their potential in developing new antimicrobial agents (Hassan, 2013).
  • Novel Synthesis Routes: Research into benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated significant antiavian influenza virus activity, indicating the role of these compounds in antiviral drug development (Hebishy et al., 2020).

Antimicrobial and Antiviral Activities

  • Antitumor and Antimicrobial Properties: Compounds related to 5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide have been synthesized and evaluated for their antitumor and antimicrobial properties, showing promise as potential therapeutic agents in the treatment of various infections and diseases (Clark et al., 1995).

Structural and Mechanistic Insights

  • X-ray Structure and DFT Calculations: The structural characterization and interaction analysis of antipyrine-like derivatives, including halogenated benzamides, provided deep insights into their potential binding mechanisms and interactions at the molecular level, which is crucial for drug design and development (Saeed et al., 2020).

Mechanism of Action

Molecular docking was performed to analyze the binding modes of R- and S-isomers .

Future Directions

Pyridinesulfonamide is an important fragment which has a wide range of applications in novel drugs. Recently, pyridine-3-sulfonamide derivatives have been selected as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors . This suggests that the compound could have potential applications in the development of new drugs.

properties

IUPAC Name

5-bromo-2-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClN5O/c17-11-1-2-13(18)12(9-11)16(24)22-6-8-23-7-5-21-15(23)14-10-19-3-4-20-14/h1-5,7,9-10H,6,8H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEDCJDFEUOBCCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NCCN2C=CN=C2C3=NC=CN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide

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